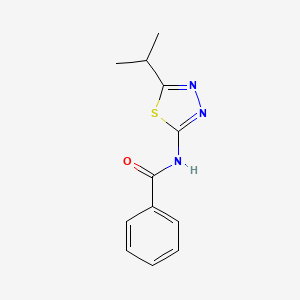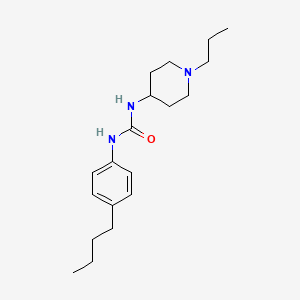![molecular formula C18H25NO4 B5395957 methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as MDPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in the regulation of mood, behavior, and cognition. By inhibiting the reuptake of these neurotransmitters, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate increases their concentration in the synapse, leading to enhanced neurotransmission. methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has also been shown to bind to certain receptors, including the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can enhance the release of dopamine, norepinephrine, and serotonin, and increase the expression of certain proteins involved in neurotransmission. In vivo studies have shown that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can improve cognitive function, reduce anxiety-like behaviors, and enhance locomotor activity.
実験室実験の利点と制限
One advantage of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate in lab experiments is its potency and selectivity for certain neurotransmitter systems, which allows for precise manipulation of neurotransmission. Another advantage is its relative ease of synthesis and availability. However, one limitation of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and binding sites. Additionally, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate could be used as a tool to investigate the function of certain proteins and receptors involved in neurotransmission. Finally, the development of new derivatives of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate with improved pharmacological properties could lead to the discovery of novel drug candidates.
合成法
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized through a three-step process that involves the reaction of 2,4-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with piperidine, and finally, the esterification of the resulting amine with methyl chloroformate. The synthesis of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is relatively straightforward, and the compound can be obtained in high yields.
科学的研究の応用
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential use as a chemical probe to investigate the function of certain proteins.
特性
IUPAC Name |
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-16(13(2)11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIGESRSVIJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCC(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)


![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)

![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)

![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5395973.png)